Ethenodeoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

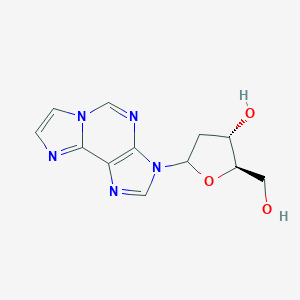

Ethenodeoxyadenosine (N⁶-Etheno-2'-deoxyadenosine, CAS 119302-24-8) is a modified nucleoside characterized by an etheno (-CH=CH-) bridge linking the N⁶ position of the adenine base to an adjacent carbon. This structural alteration introduces a five-membered ring system, creating a bulky adduct that disrupts normal DNA base pairing . Etheno adducts are primarily associated with DNA damage caused by endogenous processes (e.g., lipid peroxidation) or exogenous carcinogens (e.g., vinyl chloride exposure). These adducts are mutagenic and are studied extensively in carcinogenesis research due to their role in replication errors and genomic instability .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Etheno 2’-deoxyadenosine can be synthesized through the reaction of 2’-deoxyadenosine with chloroacetaldehyde under acidic conditions. The reaction typically involves heating the mixture to promote the formation of the etheno bridge .

Industrial Production Methods: The compound is usually produced in small quantities for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: N6-Etheno 2’-deoxyadenosine primarily undergoes oxidation reactions due to its formation from reactive oxygen species. It can also participate in substitution reactions, particularly when interacting with other nucleophiles .

Common Reagents and Conditions:

Oxidation: Reactive oxygen species such as hydrogen peroxide or hydroxyl radicals.

Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products: The major products formed from these reactions include various oxidized derivatives of N6-Etheno 2’-deoxyadenosine, which can be further analyzed using mass spectrometry .

Scientific Research Applications

Understanding Carcinogenesis

Ethenodeoxyadenosine is recognized as a promutagenic DNA adduct , meaning it has the potential to cause mutations that can lead to cancer. Research has shown that exposure to certain carcinogens, such as vinyl chloride, results in increased levels of εdA in liver tissues of experimental models like rats. For instance, a study demonstrated that rats exposed to vinyl chloride exhibited significantly elevated εdA levels in their liver DNA, persisting even after cessation of exposure . This indicates the role of εdA in the long-term effects of carcinogenic exposure.

Case Study: Vinyl Chloride Exposure

- Methodology : Immunohistochemical techniques were utilized to visualize εdA levels in rat liver tissues.

- Findings : Rats treated with vinyl chloride showed approximately 1.5 times higher adduct levels compared to controls, suggesting a direct link between carcinogen exposure and εdA formation .

Biomarkers for Oxidative Stress

This compound serves as a valuable biomarker for oxidative stress-related DNA damage. Elevated levels of εdA have been detected in individuals with conditions associated with oxidative stress, such as Wilson's disease and primary hemochromatosis. These findings highlight the potential of εdA as an indicator for assessing oxidative damage in human populations .

Case Study: Wilson's Disease

- Population : Patients diagnosed with

Mechanism of Action

N6-Etheno 2’-deoxyadenosine exerts its effects by forming adducts with DNA, which can lead to mutations if not repaired. The compound interacts with DNA polymerases during replication, potentially causing mispairing and mutations. This process is significant in the context of carcinogenesis, where such mutations can lead to cancer development .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between ethenodeoxyadenosine and structurally related nucleosides:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Role/Applications |

|---|---|---|---|---|---|

| This compound | 119302-24-8 | Not specified† | Not specified† | N⁶-etheno bridge, 2'-deoxyribose | DNA damage studies, mutagenesis research |

| Adenosine | 58-61-7 | C₁₀H₁₃N₅O₄ | 267.24 | Ribose, adenine base | Signaling (ATP, cAMP), cardiac diagnostics |

| 2'-Deoxyadenosine | 958-09-8 | C₁₀H₁₃N₅O₃ | 251.24 | 2'-deoxyribose, adenine base | DNA component, antiviral applications |

| Vidarabine (Ara-A) | 5536-17-4 | C₁₀H₁₂N₅O₅ | 285.24 | Arabinose sugar (3'-OH axial configuration) | Antiviral (herpes, vaccinia) |

| Cordycepin (3'-dA) | 73-03-0 | C₁₀H₁₃N₅O₃ | 251.24 | 3'-deoxyribose | Anticancer, apoptosis induction |

| 5'-Iodo-5'-deoxyadenosine | Not specified‡ | C₁₀H₁₂IN₅O₃ | 377.14 | Iodo substitution at 5' position | Antiviral research, radiopharmaceuticals |

| N⁶,N⁶-Dimethyl-2'-dA | 35665-58-8 | C₁₂H₁₇N₅O₃ | 291.30 | N⁶-dimethyl modification | Epigenetic research, enzyme inhibition |

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting ethenodeoxyadenosine (DHHedA) in biological samples, and what parameters ensure reliability?

- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key validation parameters include:

- Sensitivity : Limit of detection (LOD) ≤ 0.1 fmol/mg DNA.

- Specificity : Separation from structurally similar adducts (e.g., 1,N6-ethenodeoxyadenosine) via chromatographic resolution.

- Reproducibility : Intra- and inter-day precision (CV < 15%) across multiple tissue matrices .

- Sample preparation involves DNA hydrolysis (e.g., enzymatic digestion with nuclease P1), solid-phase extraction, and derivatization if required. Cross-validation with immunohistochemistry or 32P-postlabeling is recommended for confirmatory studies .

Q. How is this compound formed in DNA, and what experimental models are used to study its generation?

- Methodological Answer : DHHedA arises from lipid peroxidation-derived epoxides, particularly (E)-4-hydroxy-2-nonenal (HNE) epoxide, reacting with deoxyadenosine. Experimental models include:

- In vitro systems : Incubation of DNA with HNE epoxide under physiologically relevant pH (7.4) and temperature (37°C), followed by adduct quantification .

- Animal models : Rodents exposed to oxidative stress inducers (e.g., carbon tetrachloride) to simulate endogenous lipid peroxidation. Tissue sampling protocols must standardize post-mortem intervals to minimize artifactual adduct formation .

- Cell culture : Human cell lines (e.g., HepG2) treated with pro-oxidants (e.g., H2O2) to assess adduct accumulation kinetics .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s mutagenic potential between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often stem from differences in DNA repair capacity and metabolic context. To address this:

- Comparative analysis : Use isogenic cell lines (e.g., OGG1-proficient vs. OGG1-deficient) to quantify repair efficiency. Statistical tests (e.g., two-way ANOVA) should account for inter-experimental variability in adduct levels .

- In vivo-in vitro correlation (IVIVC) : Normalize mutagenicity data (e.g., lacZ transgene mutations) to tissue-specific repair enzyme activity (e.g., NEIL1 expression) measured via qRT-PCR .

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, with sensitivity analyses to exclude outliers .

Q. What methodological considerations are critical when designing longitudinal studies to assess DHHedA accumulation in aging tissues?

- Methodological Answer : Longitudinal studies require:

- Cohort stratification : Participants/populations should be stratified by oxidative stress biomarkers (e.g., 8-OHdG levels) at baseline. Eligibility criteria must exclude confounding factors (e.g., smokers, antioxidant supplement users) .

- Temporal sampling : Standardized intervals (e.g., biennial biopsies) with protocols to prevent ex vivo oxidation (e.g., snap-freezing in liquid N2) .

- Data normalization : Express DHHedA levels as adducts/106 nucleotides, adjusted for batch effects via linear mixed models .

Q. How should researchers analyze conflicting data on this compound’s role in carcinogenesis across different organ systems?

- Methodological Answer : Contradictions may reflect tissue-specific metabolic pathways. Resolve by:

- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify organ-specific gene networks (e.g., CYP2E1 in liver vs. COX-2 in colon) linked to adduct formation .

- Dose-response modeling : Compare Hill coefficients across tissues to assess threshold effects. Nonlinear regression should account for inter-individual variability in detoxification enzymes .

- Ethical validation : Replicate findings in independent cohorts with blinded pathological review to minimize observer bias .

Q. Data Presentation and Statistical Guidelines

- Tables : Include mean ± SD for adduct levels, p-values from t-tests/ANOVA, and effect sizes (e.g., Cohen’s d). Raw data should be archived in appendices .

- Graphs : Use scatterplots with error bars (95% CI) for cross-study comparisons. Annotate outliers with Cook’s distance values .

- Ethical compliance : Document IRB approval and informed consent protocols for human studies, referencing institutional guidelines .

Properties

CAS No. |

68498-25-9 |

|---|---|

Molecular Formula |

C12H13N5O3 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1 |

InChI Key |

XQQIMTUYVDUWKJ-ZQTLJVIJSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

physical_description |

Solid |

Synonyms |

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.